![molecular formula C14H18F3N5O2S B2939789 N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide CAS No. 2097937-05-6](/img/structure/B2939789.png)

N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

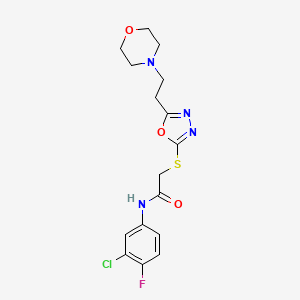

“N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide” is a compound that contains a 1,2,4-triazolo[4,3-a]pyridine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . The compound also contains a trifluoromethyl group and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,3-a]pyridine core, a trifluoromethyl group, and a sulfonamide group . The InChI code for this compound is 1S/C8H11F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h5H,1-4,12H2 .科学的研究の応用

Cancer Cell Line Inhibition

Compounds with the [1,2,4]triazolo[4,3-a]pyridine structure have been evaluated for their inhibitory effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). They have shown potential as c-Met kinase inhibitors, which play a role in cancer cell growth and survival .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activities. They have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, with structure–activity relationships suggesting that certain moieties enhance antibacterial properties .

Anticonvulsant Drug Application

Some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs. These compounds can be used in the treatment of seizure disorders by modulating neurological activity .

GlyT1 Inhibition

GlyT1 inhibitors are used to modulate glycine levels in the central nervous system and have implications in treating disorders such as schizophrenia. Triazolo derivatives have been explored for their role as GlyT1 inhibitors .

Anti-HIV-1 Reagent

The trifluoromethyl group in triazole derivatives has been utilized in the development of anti-HIV-1 reagents. These compounds can potentially interfere with the replication cycle of HIV-1 .

NK1-Receptor Ligand

NK1-receptor ligands are important in pain management and the treatment of depression and anxiety. Triazolo derivatives have been investigated for their potential use as NK1-receptor ligands .

Enzyme Inhibition

Triazolo derivatives have been studied for their enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors. These enzymes are targets for various therapeutic applications such as glaucoma treatment and Alzheimer’s disease management .

Antimicrobial Activity

In addition to antibacterial properties, triazolo derivatives also exhibit broader antimicrobial activities against various pathogens, making them candidates for developing new antimicrobial agents .

将来の方向性

作用機序

Target of Action

Compounds with a triazolo-pyridine scaffold are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their ability to accept and donate hydrogen bonds .

Mode of Action

The mode of action of these compounds often involves specific interactions with target receptors. For instance, some compounds inhibit enzymes like carbonic anhydrase and cholinesterase .

Biochemical Pathways

The affected pathways depend on the specific targets of the compound. For example, inhibition of carbonic anhydrase can affect fluid balance and respiration, while inhibition of cholinesterase can impact nerve signal transmission .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds can vary widely and would depend on their specific chemical structure. In silico pharmacokinetic and molecular modeling studies are often used to predict these properties .

Result of Action

The molecular and cellular effects of these compounds can be diverse, depending on their specific targets and modes of action. For example, anticancer effects might involve inhibition of cell proliferation or induction of apoptosis .

特性

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]azepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N5O2S/c15-14(16,17)11-6-5-9-22-12(19-20-13(11)22)10-18-25(23,24)21-7-3-1-2-4-8-21/h5-6,9,18H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCMDFVFCWULBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939711.png)

![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)

![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)

![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)